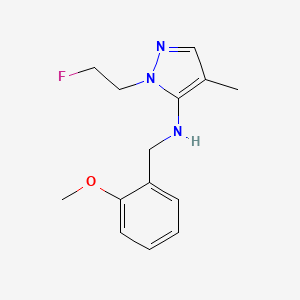
1-(2-fluoroethyl)-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a pyrazole ring substituted with a fluoroethyl group, a methoxyphenylmethyl group, and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
The synthesis of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution using a fluoroethyl halide.
Attachment of the Methoxyphenylmethyl Group: This step involves the reaction of the pyrazole derivative with 2-methoxybenzyl chloride in the presence of a base.
Methylation: The final step involves the methylation of the pyrazole ring using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-(2-Fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and formation of corresponding acids or alcohols.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use.
Comparación Con Compuestos Similares
1-(2-Fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine: This compound differs in the position of the amine group on the pyrazole ring, which may affect its reactivity and biological activity.
1-(2-Fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine: This compound has a different substitution pattern on the pyrazole ring, which may influence its chemical properties and applications.
1-(2-Fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-ol:
The uniqueness of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine lies in its specific substitution pattern and the presence of functional groups that impart distinct chemical and biological properties.
Propiedades
Número CAS |
1856068-70-6 |
|---|---|
Fórmula molecular |
C14H18FN3O |
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
2-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H18FN3O/c1-11-9-17-18(8-7-15)14(11)16-10-12-5-3-4-6-13(12)19-2/h3-6,9,16H,7-8,10H2,1-2H3 |
Clave InChI |
MLTKWLFQKIPQTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1)CCF)NCC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


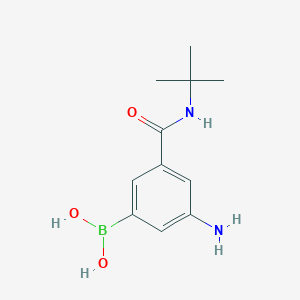
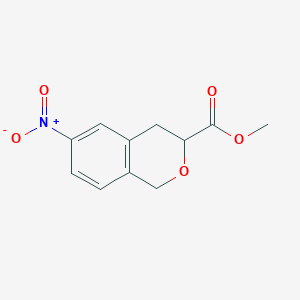
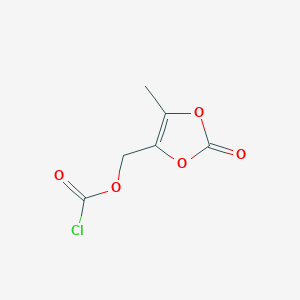
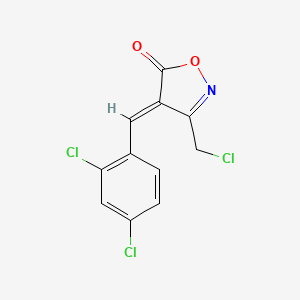
![[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11758976.png)

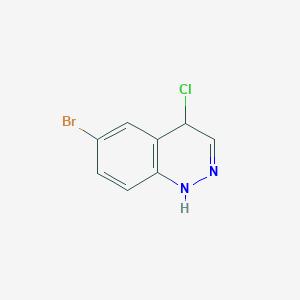


![[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B11759003.png)
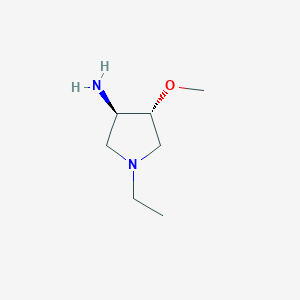

![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)

